molecular formula C25H26FN7O2 B2719410 (4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920227-30-1

(4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2719410
CAS No.: 920227-30-1
M. Wt: 475.528
InChI Key: FNNFOOILOGYLLH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups including a phenyl group, a triazolopyrimidine group, and a piperazine group. These groups are common in many pharmaceuticals and could suggest potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography .

Scientific Research Applications

Antimicrobial Activities

Some novel triazole derivatives have been synthesized and shown to possess good or moderate activities against microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Receptor Antagonist Activity

Bicyclic triazolone and triazine derivatives have been prepared and tested for 5-HT2 (a subtype of serotonin receptor) and alpha 1 receptor antagonist activity. Some compounds demonstrated potent 5-HT2 antagonist activity, suggesting their usefulness in designing new antipsychotic drugs (Watanabe et al., 1992).

Fluorescent Logic Gates

Fluorescent logic gates have been developed using compounds comprising a fluorophore, a piperazine receptor, and an aryl group. These molecules can reconfigure between TRANSFER and AND logic by altering solvent polarity, indicating their potential application in probing cellular microenvironments (Gauci & Magri, 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, some triazolopyrimidine derivatives are known to inhibit certain kinases .

Properties

IUPAC Name

(4-butoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN7O2/c1-2-3-15-35-21-9-7-18(8-10-21)25(34)32-13-11-31(12-14-32)23-22-24(28-17-27-23)33(30-29-22)20-6-4-5-19(26)16-20/h4-10,16-17H,2-3,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNFOOILOGYLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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